Benzo(a)pyrene-7-sulfate
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Metabolism
Benzo(a)pyrene, a ubiquitous environmental pollutant generated from the incomplete combustion of organic materials, is biologically inert and requires metabolic activation to exert its toxic and carcinogenic effects. nih.govwikipedia.orgnih.gov The metabolism of B(a)P is a multifaceted process involving a series of Phase I and Phase II enzymatic reactions. nih.govebi.ac.uk
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups on the B(a)P molecule, increasing its reactivity and water solubility. nih.govmdpi.com This phase can lead to the formation of various metabolites, including epoxides, dihydrodiols, quinones, and phenols. nih.govinchem.org One of the important phenolic metabolites is 7-hydroxybenzo(a)pyrene (B196077) (7-OH-B(a)P), which is formed through the action of CYP enzymes.
The formation of 7-OH-B(a)P is a critical juncture in the metabolic fate of benzo(a)pyrene. While this hydroxylation is a step towards detoxification, the phenolic metabolite itself can be further metabolized. It is at this stage that Phase II enzymes play a crucial role.
Significance in Xenobiotic Biotransformation and Conjugation Pathways
Xenobiotic biotransformation is a vital defense mechanism in organisms, converting lipophilic compounds into more water-soluble derivatives that can be readily excreted. Phase II conjugation reactions are central to this process, and sulfation, catalyzed by sulfotransferase (SULT) enzymes, is a major pathway. nih.govacs.org
Benzo(a)pyrene-7-sulfate is the product of the sulfation of 7-hydroxybenzo(a)pyrene. In this reaction, a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to the hydroxyl group of 7-OH-B(a)P. nih.gov This conjugation significantly increases the water solubility of the molecule, facilitating its elimination from the body via urine or bile. nih.gov
The formation of this compound is a key detoxification step, as it prevents the parent phenol (B47542) from undergoing further metabolic activation or redox cycling, which could lead to the generation of reactive oxygen species and cellular damage. While other conjugation pathways, such as glucuronidation, also contribute to the detoxification of B(a)P phenols, sulfation represents a significant route of elimination. inchem.orgresearchgate.net
Research in various biological systems has demonstrated the formation of sulfate (B86663) conjugates of B(a)P phenols. For instance, studies on American lobsters have detailed the pharmacokinetics of 9-hydroxybenzo(a)pyrene and its rapid conversion to a sulfate conjugate. oup.com Similarly, investigations using pig ear skin explants have identified B(a)P-sulfate conjugates as major metabolites. researchgate.net
While much of the recent detailed research has focused on the sulfation of benzo(a)pyrene-7,8-catechol, which arises from the o-quinone pathway of B(a)P metabolism, the fundamental role of sulfation in detoxifying phenolic metabolites like 7-hydroxybenzo(a)pyrene remains a cornerstone of our understanding of PAH biotransformation. nih.govnih.gov The efficiency of this sulfation pathway can be influenced by the expression and activity of various SULT isoforms, such as SULT1A1, SULT1A3, and SULT1E1, which have been identified as key enzymes in the sulfonation of B(a)P metabolites in human tissues. nih.govnih.gov
Interactive Data Tables
Table 1: Major Metabolic Pathways of Benzo(a)pyrene
| Metabolic Pathway | Key Enzymes | Primary Metabolites | Significance |
| Phase I Metabolism | |||
| Diol-Epoxide Pathway | Cytochrome P450s, Epoxide Hydrolase | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | Formation of the ultimate carcinogenic metabolite that binds to DNA. wikipedia.orgmdpi.com |
| o-Quinone Pathway | Aldo-Keto Reductases (AKRs) | Benzo(a)pyrene-7,8-dione | A redox-active quinone that can generate reactive oxygen species. nih.gov |
| Phenol Formation | Cytochrome P450s | Hydroxybenzo(a)pyrenes (e.g., 7-OH-B(a)P) | Precursors for Phase II conjugation reactions. nih.govinchem.org |
| Phase II Metabolism | |||
| Sulfation | Sulfotransferases (SULTs) | Benzo(a)pyrene-sulfates (e.g., this compound) | Detoxification and enhanced excretion. nih.gov |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Benzo(a)pyrene-glucuronides | Detoxification and enhanced excretion. inchem.orgacs.org |
| Glutathione (B108866) Conjugation | Glutathione S-Transferases (GSTs) | Benzo(a)pyrene-glutathione conjugates | Detoxification of reactive intermediates. inchem.org |
Table 2: Research Findings on Benzo(a)pyrene Phenol and Sulfate Conjugates
| Study Focus | Biological System | Key Findings | Reference |
| General B(a)P Metabolism | Pig Ear Skin Explants | B(a)P-glucuronide and sulfate conjugates were identified as major metabolites. | researchgate.net |
| Pharmacokinetics of B(a)P Metabolites | American Lobster (Homarus americanus) | 9-hydroxybenzo(a)pyrene is readily conjugated to its sulfate form and excreted more rapidly than the parent B(a)P. | oup.com |
| B(a)P-7,8-dione Detoxification | Human Lung Cells | SULT1A1 is the major isoform responsible for the sulfonation of B(a)P-7,8-catechol, a precursor to catechol sulfates. | nih.govnih.gov |
| General B(a)P Metabolism Overview | Various | Phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters. | inchem.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63785-42-2 |
|---|---|
Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[a]pyren-7-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,(H,21,22,23) |
InChI Key |
MOHHQIRDSANJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OS(=O)(=O)O)C=C2 |
Origin of Product |
United States |
Metabolic Pathways of Benzo a Pyrene 7 Sulfate Formation
Precursor Compounds and Initial Bioactivation of Benzo(a)pyrene
Benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH), requires metabolic activation to become biologically active. acs.orgmdpi.com The initial biotransformation is primarily catalyzed by phase-I enzymes, such as the cytochrome P450 (CYP) family, leading to a variety of oxidized metabolites including phenols, dihydrodiols, and quinones. nih.govmdpi.cominchem.org One critical pathway involves the oxidation of B[a]P to B[a]P-7,8-trans-dihydrodiol. frontiersin.org This metabolite serves as a key intermediate, standing at a metabolic crossroads. It can either be further oxidized to the highly reactive B[a]P-7,8-diol-9,10-epoxide, a potent carcinogen, or it can be oxidized by enzymes from the aldo-keto reductase (AKR) family to form B[a]P-7,8-dione. nih.govmdpi.comresearchgate.netresearchgate.net This latter pathway is the direct route leading to the precursors of Benzo(a)pyrene-7-sulfate.
The direct precursor for sulfation is not the dione (B5365651) itself, but its reduced form, Benzo[a]pyrene-7,8-catechol. nih.govnih.gov Benzo[a]pyrene-7,8-dione, a reactive o-quinone, is readily reduced under cellular conditions to form Benzo[a]pyrene-7,8-catechol. acs.orgnih.govsmolecule.com This reduction is a critical step, as the resulting catechol possesses the hydroxyl groups necessary for the subsequent sulfation reaction.
The dione and catechol exist in a state of dynamic interconversion, participating in a futile redox cycle. nih.gov In this cycle, the dione is reduced to the catechol, which can then auto-oxidize back to the dione, a process that generates reactive oxygen species (ROS). researchgate.netnih.gov The enzymatic sulfation of Benzo[a]pyrene-7,8-catechol serves as a crucial detoxification mechanism by intercepting the catechol, thereby terminating the redox cycle and preventing further ROS generation. nih.govacs.org
The metabolic fate of benzo(a)pyrene is complex, involving a network of interconverting oxidative metabolites. nih.govinchem.org The initial oxidation of B[a]P by cytochrome P450 enzymes produces arene oxides, which can spontaneously rearrange to phenols or be hydrated by epoxide hydrolase to form trans-dihydrodiols. inchem.orgwikipedia.org The B[a]P-7,8-dihydrodiol is a principal metabolite that can be channeled into different pathways. nih.gov Oxidation by AKRs leads to the B[a]P-7,8-dione/catechol system, while further action by CYPs leads to diol epoxides. nih.govresearchgate.net Phenols and quinones can also be conjugated with glucuronides or sulfates, representing alternative detoxification routes. inchem.org The formation of Benzo[a]pyrene-7,8-catechol, and subsequently its sulfated conjugate, is therefore intrinsically linked to the broader metabolic profile of B[a]P, competing with other activation and detoxification pathways.
Enzymatic Sulfation Mechanisms
The conjugation of a sulfonate group to Benzo[a]pyrene-7,8-catechol is a phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). acs.orgnih.gov These cytosolic enzymes utilize a universal sulfonate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to transfer a sulfonate group to the hydroxyl moieties of the catechol. acs.org This process increases the water solubility of the metabolite, facilitating its excretion. nih.gov
Several SULT isoforms have been identified as capable of catalyzing the sulfation of B[a]P-7,8-catechol. In human lung cells, the primary isoforms expressed are SULT1A1, SULT1A3, and SULT1E1. acs.orgnih.govnih.gov These enzymes exhibit different catalytic efficiencies and produce distinct product profiles. nih.gov The sulfation reaction can occur at either the 7-OH or 8-OH position of the catechol, leading to two possible regioisomers: 8-hydroxy-benzo[a]pyrene-7-O-sulfate (referred to as M1) and 7-hydroxy-benzo[a]pyrene-8-O-sulfate (M2). acs.orgnih.govnih.gov
| SULT Isoform | Metabolite(s) Produced | Product Ratio (M1:M2) | Reference |
|---|---|---|---|
| SULT1A1 | M1 (8-hydroxy-benzo[a]pyrene-7-O-sulfate) | Forms only M1 | acs.orgnih.govresearchgate.net |
| SULT1A3 | M1 and M2 | 82:18 | nih.govresearchgate.net |
| SULT1E1 | M1 and M2 | 37:63 | nih.govresearchgate.net |
SULT1A3 also contributes to the sulfation of B[a]P-7,8-catechol, although it is considered less efficient than SULT1A1 in this role. nih.govresearchgate.net Unlike SULT1A1, SULT1A3 is not strictly regiospecific. It produces both the M1 (8-hydroxy-benzo[a]pyrene-7-O-sulfate) and M2 (7-hydroxy-benzo[a]pyrene-8-O-sulfate) isomers, though it shows a distinct preference for the formation of M1. acs.orgnih.govresearchgate.net The high degree of amino acid sequence similarity between SULT1A1 and SULT1A3 likely accounts for their shared preference for producing the M1 metabolite. nih.gov
| SULT Isoform | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |
|---|---|---|---|---|
| SULT1A1*1 (Wild-type) | 0.22 ± 0.05 | 2.0 ± 0.1 | 9.1 | nih.govresearchgate.net |
| SULT1A3 | 13.9 ± 2.6 | 0.8 ± 0.1 | 0.06 | nih.govresearchgate.net |
Sulfotransferase (SULT) Enzyme Families and Isoforms in Benzo(a)pyrene Metabolism
SULT1E1
Among the various sulfotransferase isoforms, SULT1E1 has been identified as an active enzyme in the sulfation of benzo[a]pyrene-7,8-catechol. nih.govnih.gov Studies utilizing recombinant human SULTs have shown that SULT1E1 catalyzes the formation of two distinct regioisomeric monosulfate products from benzo[a]pyrene-7,8-catechol. nih.govresearchgate.net Unlike some other SULT isoforms that show a strong preference for producing a single isomer, SULT1E1 generates both 8-hydroxy-Benzo[a]pyrene-7-O-sulfate (M1) and 7-hydroxy-Benzo[a]pyrene-8-O-sulfate (M2) in nearly equal proportions. nih.govresearchgate.net A notable characteristic of SULT1E1's catalytic activity with this substrate is the phenomenon of substrate inhibition, where the enzyme's activity decreases at high substrate concentrations. nih.govnih.gov Potent substrate inhibition has been observed, with a reported inhibition constant (Ki) of 0.08 μM. researchgate.net
Catalytic Efficiencies and Substrate Specificities of SULTs
Different SULT isoforms exhibit distinct catalytic efficiencies and substrate specificities in the sulfation of benzo[a]pyrene-7,8-catechol. nih.govnih.gov The primary SULTs expressed in human lung cell lines and involved in this process are SULT1A1, SULT1A3, and SULT1E1. acs.orgebi.ac.uk Of these, SULT1A1 demonstrates the highest catalytic efficiency (kcat/Km) for the sulfonation of benzo[a]pyrene-7,8-catechol, making it the most efficient isozyme for this reaction. nih.govresearchgate.net
The substrate specificity varies significantly among these enzymes:
SULT1A1 is highly specific, yielding exclusively the M1 isomer (8-hydroxy-Benzo[a]pyrene-7-O-sulfate). acs.orgnih.gov
SULT1A3 shows a strong preference for the formation of the M1 isomer over the M2 isomer. nih.govresearchgate.net
SULT1E1 , in contrast, produces both M1 and M2 isomers. nih.govnih.gov
Kinetic studies have revealed substantial differences in the Michaelis-Menten constant (Km) and turnover number (kcat) for these enzymes, underscoring their varied roles in benzo[a]pyrene (B130552) metabolism. SULT1A1 displays the lowest Km value, indicating a high affinity for the benzo[a]pyrene-7,8-catechol substrate. researchgate.net
| SULT Isoform | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Substrate Inhibition (Ki, μM) |
|---|---|---|---|---|
| SULT1A11 | 0.19 | 15.4 | 81.1 | 30.0 |
| SULT1A13 | 0.42 | 14.0 | 33.3 | N/A |
| SULT1A3 | 12.0 | 1.4 | 0.12 | N/A |
| SULT1E1 | 2.8 | 3.0 | 1.07 | 0.08 |
Data derived from studies on recombinant human sulfotransferases. researchgate.net
Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) as Sulfate (B86663) Donor
The enzymatic sulfation of any substrate, including the hydroxylated metabolites of benzo[a]pyrene, is entirely dependent on the availability of an activated form of sulfate. nih.gov This activated sulfate is provided by the universal sulfonate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). acs.orgtaylorandfrancis.com In the metabolic reaction, SULT enzymes catalyze the transfer of the sulfonate group (SO₃⁻) from PAPS to the hydroxyl group of the acceptor molecule, such as benzo[a]pyrene-7,8-catechol. nih.govebi.ac.uk This conjugation process is an obligatory step, and the availability of PAPS within the cell can be a rate-limiting factor for sulfation reactions. nih.gov The synthesis of PAPS itself is an energy-dependent process that relies on the availability of inorganic sulfate and ATP. nih.gov
Regioisomeric Products of Benzo(a)pyrene Sulfation
The sulfation of benzo[a]pyrene-7,8-catechol by human SULT enzymes results in the formation of two distinct regioisomeric O-monosulfate products. nih.govebi.ac.uk These isomers have been separated and identified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). ebi.ac.uknih.gov Definitive structural assignment of these metabolites was achieved through two-dimensional proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Formation of 8-hydroxy-Benzo[a]pyrene-7-O-sulfate (M1)
One of the two primary regioisomers formed is 8-hydroxy-Benzo[a]pyrene-7-O-sulfate, commonly designated as M1. acs.orgnih.gov In this isomer, the sulfate group is attached to the oxygen atom at the 7-position of the benzo[a]pyrene ring structure. acs.orgresearchgate.net The formation of M1 is catalyzed by several SULT isoforms, but it is the exclusive product of the highly efficient SULT1A1 enzyme. acs.orgnih.gov Furthermore, studies in human lung cells have shown that when these cells metabolize benzo[a]pyrene-7,8-dione, M1 is the only isomer detected, suggesting that SULT1A1 is the principal enzyme responsible for this detoxification pathway in the lungs. nih.govnih.gov
Formation of 7-hydroxy-Benzo[a]pyrene-8-O-sulfate (M2)
The second regioisomer produced is 7-hydroxy-Benzo[a]pyrene-8-O-sulfate, designated as M2. nih.govebi.ac.uk In this molecule, the sulfonate group is conjugated to the oxygen atom at the 8-position. researchgate.net The formation of M2 is catalyzed by SULT1A3 and SULT1E1, but not by SULT1A1. nih.gov SULT1E1, in particular, produces M1 and M2 in approximately equal amounts. researchgate.net
Factors Influencing Isomer Ratios
The primary factor influencing the ratio of the M1 and M2 isomers is the specific sulfotransferase isoform catalyzing the reaction. nih.gov Each SULT enzyme exhibits a unique regioselectivity for the two available hydroxyl groups on the benzo[a]pyrene-7,8-catechol molecule. This inherent enzymatic property leads to distinct product ratios:
SULT1A1: Produces a 100:0 ratio of M1 to M2. nih.gov
SULT1A3: Generates M1 and M2 in a ratio of approximately 82:18. researchgate.net
SULT1E1: Yields M1 and M2 in a ratio of approximately 37:63. researchgate.net
The structural basis for this regioselectivity is believed to be linked to the amino acid sequence and the resulting three-dimensional structure of the enzyme's active site. nih.govresearchgate.net For instance, SULT1A1 and SULT1A3 share a high degree of amino acid sequence similarity (95.6%), which likely accounts for their similar preference for sulfonating the 7-position hydroxyl group to produce M1. nih.govresearchgate.net In contrast, SULT1E1 shares a much lower sequence similarity with SULT1A1 (65.4%), which is reflected in its different regioselectivity. researchgate.net
| SULT Isoform | M1 Formation (%) | M2 Formation (%) | M1:M2 Ratio |
|---|---|---|---|
| SULT1A1 | 100 | 0 | 100:0 |
| SULT1A3 | 82 | 18 | 82:18 |
| SULT1E1 | 37 | 63 | 37:63 |
Data based on in vitro studies with recombinant human SULT enzymes. nih.govresearchgate.net
In Vitro and Ex Vivo Models for Studying this compound Formation
Various experimental systems are employed to investigate the metabolic processes that lead to the creation of this compound. These models allow for detailed analysis under controlled conditions.
Human Lung Cell Lines (e.g., A549, H358, HBEC-KT)
Human lung cell lines are critical models for studying the metabolism of B[a]P and its derivatives, as the lung is a primary site of exposure to environmental and tobacco-related polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Studies have specifically investigated the metabolism of Benzo[a]pyrene-7,8-dione in human lung adenocarcinoma cells (A549), human bronchoalveolar carcinoma cells (H358), and immortalized human bronchial epithelial cells (HBEC-KT). nih.govfigshare.comebi.ac.uk
When these three cell lines were incubated with Benzo[a]pyrene-7,8-dione, a catechol monosulfate metabolite was detected. nih.govfigshare.com Further analysis revealed that only one of the two possible isomers, 8-hydroxy-B[a]P-7-O-sulfate (M1) , was formed in these cell-based models. nih.gov The formation of this sulfated conjugate represents a detoxification pathway, and its prevalence varies among the cell lines. nih.gov
| Cell Line | Cell Type | Percentage of Metabolite Formed |
|---|---|---|
| A549 | Human Lung Adenocarcinoma | 12.2% |
| H358 | Human Bronchoalveolar Carcinoma | 15.0% |
| HBEC-KT | Immortalized Human Bronchial Epithelial | 3.5% |
These findings underscore that the sulfation pathway is active in human lung cells and that its efficiency differs depending on the specific cell type. nih.gov
Hepatic Microsomal Systems (e.g., Rat Liver S9 Fractions)
Hepatic subcellular fractions are widely used in toxicology to study the metabolism of xenobiotics. The S9 fraction, which contains both microsomal and cytosolic enzymes, is a common in vitro tool. nih.govoup.com The liver is a primary site of metabolism, expressing a wide range of phase I (e.g., cytochrome P450s) and phase II (e.g., sulfotransferases) enzymes. nih.govmdpi.com
Studies using rat liver S9 fractions have demonstrated the formation of B[a]P sulfate conjugates. nih.gov While selenium was found to alter the production of some B[a]P metabolites in rat and hamster liver S9, it did not significantly affect the formation of sulfate esters, indicating this pathway's stability in the model. nih.gov The rate of B[a]P metabolism in rat liver microsomes is high, and while phenols and dihydrodiols are major products, these can be subsequently conjugated with sulfate. inchem.orginchem.orgnih.gov The presence of arylsulfatase-sensitive metabolites in the bile of rats exposed to B[a]P further confirms in vivo formation of sulfate conjugates that can be modeled in vitro using hepatic microsomal systems. nih.gov
Comparative Metabolism across Biological Species and Cell Types
Comparing metabolic profiles across different species and tissues provides valuable insights into differential susceptibility to carcinogens.
Across Human Cell Types : As noted, the formation of 8-hydroxy-benzo[a]pyrene-7-O-sulfate varies significantly among the human lung cell lines A549, H358, and HBEC-KT. nih.gov Studies with human organoids derived from different tissues (gastric, pancreas, liver, colon, kidney) also show varied capabilities in metabolizing B[a]P, although the specific formation of sulfate conjugates was not the primary focus. mdpi.com
Across Species :
Fish vs. Rat : Comparative studies between fish (English sole, starry flounder) and rats revealed species-specific differences in B[a]P metabolism. nih.gov Treatment of bile with arylsulfatase released a higher proportion of B[a]P metabolites from sole than from flounder, indicating differences in sulfation. nih.gov In two other species of catfish, sulfotransferase (ST) conjugates were found to be minimal compared to glucuronide conjugates, but were still present. oup.comoup.com
Rodents : A comparison of B[a]P metabolism in rat and hamster liver S9 activation systems showed quantitative differences in the metabolic products formed. nih.gov
Pig : An ex vivo pig skin model demonstrated the formation of sulfate conjugates of both B[a]P-OHs and B[a]P-diols, highlighting the skin's metabolic capacity. researchgate.net
| Model System | Species/Cell Type | Key Finding Regarding Sulfate Conjugation | Reference |
|---|---|---|---|
| Lung Cell Lines | Human (A549, H358, HBEC-KT) | Formation of 8-hydroxy-B[a]P-7-O-sulfate confirmed; quantitative differences observed between cell lines. | nih.gov |
| Liver S9 Fraction | Rat, Hamster | Formation of sulfate ester conjugates of B[a]P metabolites confirmed. | nih.gov |
| In Vivo / Hepatic Microsomes | English Sole, Starry Flounder, Rat | Species differences in the proportion of sulfated metabolites found in bile. | nih.gov |
| In Vivo (Bile Analysis) | Catfish (Ictalurid species) | Sulfotransferase (ST) conjugates were minimal but present. | oup.comoup.com |
| Ex Vivo Skin Model | Pig | Demonstrated formation of sulfate conjugates of B[a]P-OHs and B[a]P-diols. | researchgate.net |
Biological Significance and Mechanistic Studies of Benzo a Pyrene 7 Sulfate
Role in Benzo(a)pyrene Bioactivation and Detoxification Dynamics
The metabolic processing of benzo(a)pyrene (B[a]P) is a double-edged sword, involving pathways that lead to detoxification and others that result in bioactivation to carcinogenic species. Sulfation, a key Phase II metabolic reaction, plays a crucial role in the detoxification of B[a]P metabolites. One of the three major pathways of B[a]P metabolic activation proceeds through the formation of B[a]P-7,8-dione. acs.org This highly reactive ortho-quinone can engage in futile redox cycling with its corresponding catechol (B[a]P-7,8-catechol), a process that generates copious amounts of reactive oxygen species (ROS), leading to oxidative DNA damage. acs.orgresearchgate.net
The sulfation of B[a]P-7,8-catechol serves as a critical detoxification mechanism by intercepting the catechol and preventing its re-oxidation to the dione (B5365651), thereby quenching the redox cycle. nih.govnih.gov This conjugation reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the catechol. acs.org
In human lung cells, the primary SULT isoforms responsible for this detoxification are SULT1A1, SULT1A3, and SULT1E1. acs.orgnih.gov Kinetic studies have identified SULT1A1 as the most efficient enzyme in this process. nih.govnih.gov The sulfation of B[a]P-7,8-catechol results in the formation of two distinct, more water-soluble, and readily excretable monosulfate isomers: 8-hydroxy-benzo[a]pyrene-7-O-sulfate and 7-hydroxy-benzo[a]pyrene-8-O-sulfate. acs.orgnih.gov By converting the redox-active catechol into a stable sulfate (B86663) conjugate, this pathway effectively terminates a major route of B[a]P-induced oxidative damage. nih.gov
Table 1: Kinetic Parameters of Human SULT Isoforms for Benzo(a)pyrene-7,8-catechol Sulfation
| Enzyme | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Metabolite(s) Formed | Reference |
|---|---|---|---|---|---|
| SULT1A1 | 1.1 ± 0.2 | 11.0 ± 0.4 | 10 | 8-hydroxy-B[a]P-7-O-sulfate | nih.govnih.gov |
| SULT1E1 | Exhibited substrate inhibition | 8-hydroxy-B[a]P-7-O-sulfate & 7-hydroxy-B[a]P-8-O-sulfate | nih.govnih.gov | ||
| SULT1A3 | Data not specified, but forms metabolites | 8-hydroxy-B[a]P-7-O-sulfate & 7-hydroxy-B[a]P-8-O-sulfate | acs.org |
Interaction with Cellular Macromolecules
DNA Adduct Formation by Sulfated Metabolites
The formation of covalent bonds between reactive metabolites and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. tandfonline.comnih.gov The primary role of sulfating enzymes in B[a]P metabolism is detoxification, which inherently involves preventing the formation of such adducts. By conjugating reactive precursors like B[a]P-7,8-catechol, sulfation renders them chemically stable and unable to react with DNA. nih.govnih.gov Therefore, metabolites like 8-hydroxy-benzo[a]pyrene-7-O-sulfate are not associated with direct DNA adduction; rather, their formation is a protective mechanism that limits the genotoxicity of B[a]P. nih.gov
The precursor, B[a]P-7,8-dione, is electrophilic and can react with DNA to form stable and depurinating adducts, particularly with deoxyguanosine and deoxyadenosine. researchgate.netsmolecule.comacs.org The enzymatic conversion of this dione's catechol form to a sulfate ester effectively removes the substrate available for DNA damage. acs.org
However, it is important to note that not all sulfation reactions lead to detoxification. In some specific cases, sulfation can lead to the formation of a reactive sulfate ester that can form DNA adducts. For instance, the metabolite 6-hydroxymethylbenzo[a]pyrene can be conjugated by SULTs to form 6-[(sulfooxy)methyl]-benzo[a]pyrene, a reactive ester that has been shown to form DNA adducts in rat liver. nih.gov This highlights that the ultimate biological activity of a sulfated metabolite is dependent on the structure of the parent molecule. For the metabolites derived from B[a]P-7,8-catechol, the evidence points overwhelmingly towards detoxification and prevention of DNA adduct formation.
Impact on Genomic Stability
Genomic stability is maintained through a delicate balance of DNA replication, repair, and cell cycle control. The introduction of DNA damage, such as adducts and oxidative lesions, can disrupt this balance, leading to mutations and chromosomal aberrations. The sulfation of B[a]P metabolites has a profound positive impact on maintaining genomic stability.
By preventing the redox cycling of B[a]P-7,8-dione, sulfation directly reduces the generation of ROS and subsequent oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine, a highly mutagenic lesion. acs.orgresearchgate.net This interception protects the genome from a major source of B[a]P-induced mutagenesis. acs.org Furthermore, by blocking the formation of bulky, covalent DNA adducts from B[a]P-7,8-dione, the sulfation pathway prevents the structural distortions in the DNA helix that can lead to errors during DNA replication and repair, which are root causes of mutations in critical genes like TP53. nih.govwww.gov.uk In essence, the formation of benzo(a)pyrene-7-sulfate and its isomers is a key cellular defense strategy that safeguards the integrity of the genome against attack by reactive B[a]P metabolites.
Interplay with Concurrent Phase II Metabolic Pathways
The detoxification of B[a]P is not solely reliant on sulfation but involves a coordinated effort from multiple Phase II enzyme systems. The interplay between sulfation, glucuronidation, and glutathione (B108866) conjugation determines the ultimate metabolic fate and toxicity of B[a]P metabolites.
Glucuronidation of Benzo(a)pyrene Metabolites
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), represents a major detoxification pathway that often runs in parallel with sulfation. acs.org Phenols, quinones, and dihydrodiols derived from B[a]P can all serve as substrates for both glucuronidation and sulfation. inchem.org Specifically, B[a]P-7,8-catechol is a substrate for both SULTs and UGTs, indicating direct competition between these two pathways. acs.org In human lung cells, UGT1A1, UGT1A3, and UGT2B7 have been shown to catalyze the glucuronidation of B[a]P-7,8-catechol, forming O-monoglucuronide conjugates. acs.org
Table 2: Urinary Concentrations of 3-Hydroxybenzo[a]pyrene Conjugates in a Human Cohort (n=150)
| Metabolite Conjugate | Mean Concentration (ng/g creatinine) | Concentration Range (ng/g creatinine) | Reference |
|---|---|---|---|
| Benzo[a]pyrene-3-sulfate (BaP-3-S) | 0.67 | <LOD - 10.20 | acs.org |
| Benzo[a]pyrene-3-glucuronide (BaP-3-G) | 6.73 | <LOD - 52.64 | acs.org |
Glutathione Conjugation of Benzo(a)pyrene Metabolites
Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), is another crucial Phase II detoxification route. This pathway primarily targets different types of B[a]P metabolites than sulfation and glucuronidation. GSTs are thought to mainly catalyze the conjugation of electrophilic epoxides, diol epoxides, and diones. nih.gov The ultimate carcinogenic metabolite, B[a]P-7,8-diol-9,10-epoxide (BPDE), is a key substrate for GSTs. nih.gov Overexpression of GST isoforms like GSTM1 and GSTM2 has been shown to reduce DNA adduct formation from BPDE. nih.gov
While sulfation and glucuronidation target hydroxylated metabolites, GSTs provide a defense against the highly reactive epoxides. However, there is some overlap, as the electrophilic B[a]P-7,8-dione can also be detoxified through direct conjugation with GSH, likely catalyzed by GSTs. researchgate.netacs.org This indicates that for certain reactive intermediates like the o-quinones, all three major Phase II pathways—sulfation, glucuronidation, and glutathione conjugation—can operate in concert to protect the cell from genotoxic insult.
O-Methylation of Benzo(a)pyrene Catechols
The metabolic processing of benzo(a)pyrene (B[a]P) can lead to the formation of catechols, such as benzo[a]pyrene-7,8-catechol. frontiersin.org These catechols are substrates for phase II metabolizing enzymes, including catechol-O-methyltransferase (COMT). nih.gov The O-methylation reaction catalyzed by COMT is considered a detoxification pathway, as it converts the reactive catechols into more stable methylated derivatives. acs.orgnih.gov
This enzymatic process involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to one of the hydroxyl groups of the catechol. nih.gov Studies using human recombinant soluble COMT (S-COMT) have shown that it can catalyze the O-methylation of various polycyclic aromatic hydrocarbon (PAH) catechols. nih.govnih.gov In the case of benzo[a]pyrene-7,8-catechol, this reaction produces two isomeric mono-O-methylated metabolites. nih.govnih.gov
Through detailed analysis, including 1H NMR, the predominant isomer formed from the O-methylation of benzo[a]pyrene-7,8-catechol has been identified as O-8-monomethyl-B[a]P-7,8-catechol. nih.govnih.gov The formation of this O-methylated catechol has been observed in different human lung cell lines, suggesting that COMT may play a significant role in the detoxification of B[a]P-derived o-quinones in these tissues. nih.gov The catalytic efficiency (kcat/Km) of S-COMT varies significantly among different classes of PAH catechols, with some showing up to a 500-fold difference. nih.govnih.gov This indicates that the structural features of the PAH catechol, such as the presence of a methylated bay-region or a fjord-region, can influence the rate of O-methylation. nih.gov
Table 1: Kinetic Parameters of Human S-COMT for O-Methylation of Various PAH Catechols This table is interactive. You can sort and filter the data.
| Substrate (PAH Catechol) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
|---|---|---|---|
| Benzo[a]pyrene-7,8-catechol | 1.3 ± 0.2 | 2.9 ± 0.1 | 2.2 |
| Chrysene-3,4-catechol | 1.8 ± 0.3 | 2.2 ± 0.1 | 1.2 |
| 5-Methylchrysene-1,2-catechol | 0.4 ± 0.1 | 1.5 ± 0.1 | 3.8 |
| Benzo[g]chrysene-11,12-catechol | 0.2 ± 0.03 | 2.3 ± 0.1 | 11.5 |
| Benz[a]anthracene-3,4-catechol | 1.1 ± 0.2 | 2.5 ± 0.1 | 2.3 |
Data derived from studies on recombinant human S-COMT. nih.gov
Influence of Genetic Polymorphisms on this compound Formation
The formation of sulfated metabolites of benzo(a)pyrene is another critical detoxification pathway. This process, known as sulfonation, is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Specifically, SULTs act on B[a]P catechols, such as benzo[a]pyrene-7,8-catechol, to produce sulfated conjugates. nih.gov This reaction intercepts the catechol from undergoing further redox cycling, which can generate reactive oxygen species (ROS). acs.orgnih.gov
Genetic polymorphisms in the genes encoding SULT enzymes can lead to variations in enzyme activity, stability, and substrate affinity. nih.gov These genetic differences can, in turn, influence an individual's capacity to metabolize and detoxify compounds like B[a]P catechols, potentially affecting their susceptibility to the adverse effects of PAH exposure. nih.govoup.com Several SULT isoforms are expressed in human tissues, with SULT1A1, SULT1A3, and SULT1E1 being identified in human lung cell lines. nih.gov The investigation into how polymorphisms in these genes affect the formation of specific metabolites like this compound is crucial for understanding individual differences in carcinogen metabolism. nih.gov
SULT1A1 Polymorphisms and Metabolic Outcomes
SULT1A1 exhibits high catalytic efficiency and primarily produces a single isomeric product, 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1). nih.govresearchgate.net The SULT1A1 gene is known to be polymorphic. oup.comaacrjournals.org The most common single nucleotide polymorphism (SNP) is SULT1A12 (a G to A transition at nucleotide 638, rs9282861), which results in an arginine to histidine amino acid substitution at codon 213 (R213H). researchgate.netaacrjournals.org This variant is associated with lower enzyme activity and reduced thermal stability compared to the wild-type SULT1A11 allele. oup.comaacrjournals.org Another variant, SULT1A1*3 (M223V), also exists. aacrjournals.org
Table 2: Allele Frequencies of SULT1A1 Polymorphisms in Different Populations This table is interactive. You can sort and filter the data.
| Population | SULT1A1*1 (Wild-type) | SULT1A1*2 (R213H) | SULT1A1*3 (M223V) |
|---|---|---|---|
| Caucasians | 65.6% | 33.2% | 1.2% |
| Chinese | 91.4% | 8.0% | 0.6% |
| African-Americans | 47.7% | 29.4% | 22.9% |
Data compiled from molecular epidemiology studies. aacrjournals.orgresearchgate.net
Advanced Analytical Methodologies for Benzo a Pyrene 7 Sulfate Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for isolating and measuring benzo(a)pyrene and its derivatives. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. For polar conjugates like benzo(a)pyrene-7-sulfate, High-Performance Liquid Chromatography (HPLC) is the method of choice, while Gas Chromatography (GC) is reserved for the parent compound and its less polar, hydroxylated metabolites.
HPLC is a powerful technique for separating compounds in a liquid mobile phase that are not easily volatilized. It is exceptionally well-suited for the analysis of polar and ionic metabolites, including sulfate (B86663) conjugates.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzo(a)pyrene metabolites. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. This principle allows for the effective separation of the highly polar this compound from the nonpolar parent benzo(a)pyrene and its less polar hydroxylated or dihydrodiol metabolites. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
Table 1: Example RP-HPLC Conditions for Benzo(a)pyrene Metabolite Separation This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Nucleosil® C18 (250 x 4 mm, 5 µm) | nih.gov |
| Mobile Phase A | 50% Acetonitrile (B52724) in Water | nih.gov |
| Mobile Phase B | 85% Acetonitrile in Water | nih.gov |
| Gradient | Linear gradient from A to B | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
The choice of stationary phase is critical for achieving the desired selectivity in HPLC separations.
C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase chromatography due to its high hydrophobicity and ability to separate a broad range of compounds. nih.goviupac.orgfishersci.com For benzo(a)pyrene and its metabolites, C18 columns provide excellent separation based on differences in polarity. Polymeric C18 phases can offer enhanced shape selectivity for isomeric PAH derivatives. nih.gov
Pentafluorophenyl (PFP): PFP columns offer an alternative and often complementary selectivity to C18. uhplcs.com The pentafluorophenylpropyl stationary phase provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. uhplcs.comymc.co.jpfortis-technologies.com The electron-deficient phenyl rings of the PFP phase interact strongly with electron-rich aromatic compounds like PAHs, providing unique selectivity, especially for isomers and polar metabolites that are difficult to resolve on C18 columns. uhplcs.comnih.gov
The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol (B129727). nih.gov For complex mixtures containing analytes with a wide range of polarities, such as a biological sample containing benzo(a)pyrene and its various metabolites (from polar sulfates to nonpolar parent), a gradient elution strategy is employed. separationmethods.comhe.com.brmdpi.com This involves changing the composition of the mobile phase during the chromatographic run. The analysis starts with a higher proportion of the aqueous phase to retain and separate the highly polar conjugates like this compound. The concentration of the organic solvent is then gradually increased to elute the less polar metabolites, such as dihydrodiols and phenols, and finally the parent benzo(a)pyrene. nih.govseparationmethods.com This approach ensures that all compounds of interest are eluted as sharp, well-resolved peaks within a reasonable analysis time. restek.com
Table 2: Example Gradient Elution Program for PAH Separation This table is interactive. Users can sort columns by clicking on the headers.
| Time (minutes) | % Acetonitrile | % Water |
|---|---|---|
| 0 | 40 | 60 |
| 5 | 40 | 60 |
| 30 | 100 | 0 |
| 35 | 100 | 0 |
Based on a typical gradient profile for separating priority pollutant PAHs. separationmethods.com
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to its high salt content and non-volatile nature, this compound cannot be analyzed directly by GC. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an excellent method for the analysis of the parent benzo(a)pyrene and its hydroxylated metabolites.
For GC analysis, the hydroxylated metabolites must first undergo a derivatization step to increase their volatility and thermal stability. A common procedure is trimethylsilylation, which converts the polar hydroxyl groups (-OH) into nonpolar trimethylsilyl (B98337) ethers (-O-Si(CH3)3). This allows the compounds to be volatilized in the GC inlet without degradation. The separation is then achieved on a capillary column, often with a nonpolar stationary phase like Dexsil-300 or OV-1. GC-MS provides high sensitivity and structural information, allowing for the accurate identification and quantification of various phenols and diols of benzo(a)pyrene.
Table 3: Typical GC-MS Parameters for Derivatized BaP Metabolites This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Condition |
|---|---|
| Derivatization Agent | Trimethylsilyl (TMS) reagents |
| Column | Dexsil-300 or OV-1 |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 80°C to 290°C) |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry (MS) stands as a cornerstone in the detection and identification of this compound and other metabolites of Benzo(a)pyrene. Its high sensitivity and specificity allow for the characterization of these compounds even at low concentrations in complex biological matrices. Various MS-based techniques have been developed and refined to provide detailed structural information and quantitative data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the analysis of Benzo(a)pyrene metabolites. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry, making it ideal for identifying and quantifying specific compounds in intricate mixtures such as cell culture media or urine. mdpi.comnih.gov The use of stable isotope-labeled internal standards in LC-MS/MS assays further enhances the accuracy and precision of quantitative measurements. nih.gov
For the analysis of sulfated conjugates like this compound, negative ion mode mass spectrometry is particularly advantageous. nih.gov In this mode, the mass spectrometer is set to detect negatively charged ions. Sulfated compounds readily form negative ions by losing a proton from the sulfate group, resulting in a prominent [M-H]⁻ ion. This selective ionization process reduces background noise and enhances the sensitivity for detecting sulfated metabolites. nih.govosti.gov The analysis of polycyclic aromatic hydrocarbons (PAHs) in negative ion chemical ionization (NICI) mass spectrometry has shown that this method provides good selectivity for structural isomers. osti.govresearchgate.net
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 680 °C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 70 psi |
This table is based on data for 3-hydroxybenzo[a]pyrene analysis and serves as an illustrative example of typical LC-MS/MS parameters. mdpi.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantifying targeted compounds. hpst.czsciex.com In an MRM experiment, the first mass spectrometer (Q1) is set to select the precursor ion of the target analyte (e.g., the [M-H]⁻ ion of this compound). This precursor ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third mass spectrometer (Q3). The specificity of this technique arises from monitoring a specific precursor-to-product ion transition. For sulfated peptides, a characteristic loss of SO3 (80 Da) is often observed under collision-induced dissociation (CID), a principle that can be applied to sulfated PAHs. nih.gov By monitoring two or more MRM transitions for a single compound, the confidence in its identification is significantly increased. sciex.com
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| B[a]P-9,10-diol | 269 | 239 |
| B[a]P-7,8-diol | 269 | 239 |
| 3-OH-B[a]P | 269 | 239 |
| B[a]P-1,6-dione | 283 | 226 |
| B[a]P-3,6-dione | 283 | 226 |
| B[a]P-7,8-dione | 283 | 226 |
| B[a]P-tetrol-1 | 285 | 239 |
This table illustrates typical selected reaction monitoring (SRM) transitions for various protonated Benzo[a]pyrene metabolites. nih.gov
A significant challenge in the mass spectrometric analysis of Benzo(a)pyrene metabolites is the differentiation of isomers, which have the same mass-to-charge ratio. nih.gov Standard MS and even tandem MS techniques may not always distinguish between structurally similar isomers. lcms.cz To address this, several strategies can be employed. Chromatographic separation prior to MS detection is a primary method to resolve isomers. sciex.com Additionally, different ionization techniques can sometimes produce unique fragmentation patterns that aid in differentiation. nih.gov Advanced MS techniques like MSⁿ (multiple stages of mass analysis) and alternative fragmentation methods such as ultraviolet photodissociation (UVPD) can also provide diagnostic fragments for structurally similar isomers. lcms.cz For instance, the differentiation of Benzo[a]pyrene and Benzo[k]fluoranthene has been demonstrated using silver nitrate (B79036) reactive desorption electrospray ionization mass spectrometry. nih.gov
Continuous-Flow Fast Atom Bombardment Mass Spectrometry (CF-FABMS) for Conjugates
Continuous-Flow Fast Atom Bombardment Mass Spectrometry (CF-FABMS) is another valuable technique for the analysis of non-volatile and thermally unstable compounds like sulfated conjugates. nih.govcreative-proteomics.com In FAB-MS, a high-energy beam of neutral atoms, such as xenon or argon, bombards a sample dissolved in a liquid matrix (e.g., glycerol), causing the desorption and ionization of analyte molecules. wikipedia.orglibretexts.org This "soft" ionization technique typically produces intact molecular ions, such as [M-H]⁻ for sulfated compounds, with minimal fragmentation. wikiwand.com
A study utilizing CF-FABMS for the determination of Benzo[a]pyrene sulfate conjugates demonstrated high sensitivity, with a detection limit as low as 1.5 picograms. nih.gov In this method, the sample is continuously introduced into the mass spectrometer, allowing for the analysis of HPLC fractions. The molecular anions of Benzo[a]pyrene sulfate (m/z 347) were analyzed at high resolution to ensure accurate mass measurement. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including Benzo(a)pyrene metabolites. nih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure and the precise location of functional groups.
Sample Preparation and Extraction Protocols for Complex Biological Matrices
Effective sample preparation is the cornerstone of reliable analysis, aiming to isolate this compound from interfering matrix components and concentrate it to levels amenable to instrumental detection. The choice of extraction protocol is dictated by the physicochemical properties of the sulfate conjugate, which differ substantially from the parent Benzo(a)pyrene.
Liquid-Liquid Extraction (LLE) is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Unlike the nonpolar parent compound, this compound is a water-soluble, polar molecule. This property renders LLE with non-polar solvents like cyclohexane, which is common for parent PAHs, ineffective. fishersci.com Optimization is therefore required to efficiently partition the polar sulfate conjugate from the aqueous biological sample into an organic phase.
Research has demonstrated that moderately polar solvents are more suitable for this purpose. Ethyl acetate, in particular, has been successfully used to extract sulfate conjugates of Benzo(a)pyrene metabolites. nih.govnih.gov The protocol may involve adjusting the pH of the aqueous sample; for instance, acidifying plasma samples can enhance the extraction efficiency of certain metabolites into ethyl acetate. nih.gov A typical LLE procedure involves vortexing the acidified sample multiple times with ethyl acetate, pooling the organic layers, drying the extract under a stream of nitrogen, and reconstituting the residue in a solvent compatible with the subsequent analytical technique. nih.gov
Table 1: Comparison of Solvent Systems for Extraction of Polar Benzo(a)pyrene Metabolites
| Solvent System | Polarity | Suitability for this compound | Rationale |
| n-Hexane / Cyclohexane | Non-polar | Poor | Ineffective for partitioning highly polar, water-soluble sulfate conjugates from aqueous matrices. fishersci.com |
| Dichloromethane | Polar Aprotic | Moderate | May offer some extraction capability but is often less efficient than more polar options for highly polar conjugates. |
| Ethyl Acetate | Polar Aprotic | Good | Demonstrated effectiveness in extracting various sulfate conjugates of Benzo(a)pyrene metabolites from biological samples. nih.govnih.gov |
Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for the purification and concentration of analytes from complex samples. mdpi.com For polar analytes like this compound, reversed-phase SPE using a C18 sorbent is a common and effective approach. nih.govepa.gov The methodology leverages the hydrophobic interaction between the carbon backbone of the analyte and the C18 stationary phase, while allowing more polar, interfering compounds to be washed away.
The SPE process consists of four critical steps: conditioning, loading, washing, and elution. The conditioning step, typically involving methanol followed by water, prepares the sorbent for sample loading. mdpi.com The aqueous sample is then loaded onto the column. The washing step is crucial for removing interferences and often employs a sequence of solvents with gradually increasing organic strength. Finally, the analyte of interest is eluted from the cartridge using a strong organic solvent like methanol or acetonitrile. nih.govepa.gov One specific method for analyzing Benzo(a)pyrene sulfate conjugates involved fractionating an organic solvent extract from cell culture medium using a reversed-phase SEP-PAK (a C18-based cartridge) prior to HPLC analysis. nih.gov
Table 2: Exemplar Solid-Phase Extraction (SPE) Protocol for this compound
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 cartridge. mdpi.com | To activate the C18 stationary phase and ensure reproducible retention of the analyte. |
| 2. Sample Loading | Load the pre-treated aqueous biological sample (e.g., cell culture medium) onto the cartridge at a slow, controlled flow rate. nih.gov | To retain this compound on the sorbent while allowing the bulk aqueous matrix to pass through. |
| 3. Washing | Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences. mdpi.com | To selectively remove matrix components that are not retained on the C18 phase, improving the purity of the final extract. |
| 4. Elution | Elute the retained this compound with 5 mL of acetonitrile or methanol. nih.govepa.gov | To desorb the analyte from the sorbent into a clean collection vial for subsequent concentration and analysis. |
Quantification and Method Validation in Biological and Environmental Samples
Following sample preparation, robust analytical techniques are required for accurate quantification. The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govnih.govmdpi.com A developed analytical method must undergo rigorous validation to ensure its performance is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.com
For Benzo(a)pyrene sulfate, a method based on continuous-flow fast atom bombardment mass spectrometry demonstrated a linear response for quantities ranging from 15 to 625 picograms (pg). nih.gov The same method was able to detect as little as 1.5 pg of the analyte. nih.gov A validated UPLC-MS method for a suite of eight Benzo(a)pyrene metabolites established linear ranges from 0.2 to 5.0 nanograms per microliter (ng/µL), with LODs below 0.01 ng/µL for most metabolites. nih.gov This study also reported excellent precision, with intra-day and inter-day relative standard deviations (RSDs) within 9.8% and 13.9%, respectively, and accuracy between 78.8% and 108.8%. nih.gov A separate highly sensitive method for 3-hydroxybenzo[a]pyrene, another metabolite, achieved an LOQ of 0.25 pg/mL following enzymatic hydrolysis of its conjugates. rsc.org These studies underscore the capability of modern analytical platforms to quantify trace levels of Benzo(a)pyrene metabolites with a high degree of confidence.
Table 3: Summary of Method Validation Parameters for Benzo(a)pyrene Metabolites
| Parameter | Performance Metric | Reference(s) |
| Instrumentation | HPLC/UPLC with Mass Spectrometry (MS/MS) | nih.govnih.govmdpi.com |
| Linear Range | 15 - 625 pg (for BP-SO4) 0.2 - 5.0 ng/µL (for various BaP metabolites) 0.25 - 40.0 pg/mL (for 3-OH-BaP) | nih.govnih.govrsc.org |
| Limit of Detection (LOD) | 1.5 pg (for BP-SO4) <0.01 ng/µL (for various BaP metabolites) 0.1 pg/mL (for 3-OH-BaP) | nih.govnih.govrsc.org |
| Limit of Quantification (LOQ) | 0.25 pg/mL (for 3-OH-BaP) | rsc.org |
| Accuracy (% Recovery) | 78.8% - 108.8% | nih.gov |
| Precision (RSD) | Intra-day: < 9.8% Inter-day: < 13.9% | nih.gov |
Environmental Occurrence and Biotransformation of Benzo a Pyrene Precursors Relevant to Benzo a Pyrene 7 Sulfate Formation
Sources and Environmental Compartments of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs), including benzo(a)pyrene (BaP), are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are not commercially manufactured but are primarily formed during the incomplete combustion or pyrolysis of organic materials. dcceew.gov.auepa.govmdpi.com
Sources of PAHs are broadly categorized as anthropogenic (human-caused) and natural.
Anthropogenic Sources: These are the dominant contributors to environmental PAH levels. wikipedia.org They include industrial emissions from petroleum refineries, coal-tar production plants, coking plants, and aluminum production facilities. dcceew.gov.aumdpi.com Domestic activities such as residential heating with wood or coal, burning garbage, and high-temperature cooking like grilling and charring are also significant sources. dcceew.gov.auepa.govmdpi.com Vehicular exhaust from the burning of gasoline and diesel is another major contributor, particularly in urban areas. wikipedia.orgepa.govnih.gov Tobacco smoke also contains a variety of PAHs. epa.gov
Natural Sources: These include events like forest and bush fires, volcanic eruptions, and the geological processes that form fossil fuels like coal and crude oil. wikipedia.orgdcceew.gov.aunih.gov
Once released, PAHs become distributed throughout the environment and are found in several key compartments. BaP has been repeatedly detected in the air, surface water, soil, and sediments, making it a widespread pollutant. nih.govnih.govfrontiersin.orgresearchgate.net The soil ecosystem, in particular, often becomes the ultimate sink for PAHs due to their properties. nih.gov
Environmental Partitioning and Transport Dynamics of Benzo(a)pyrene
The movement and distribution of benzo(a)pyrene in the environment are governed by its distinct physicochemical properties, namely its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), which indicates a strong affinity for organic matter. ca.govepa.gov
These properties cause BaP to partition primarily into solid environmental matrices. Modeling studies have estimated that the vast majority of BaP in the environment resides in soil (approximately 82%) and sediment (approximately 17%). nih.govnii.ac.jp Consequently, only a very small fraction is found in water and even less in the air. nih.gov
Despite its low volatility, BaP can undergo long-range atmospheric transport. mdpi.comcapes.gov.bracs.org In the atmosphere, it predominantly adsorbs onto particulate matter, especially fine particles (PM2.5), which can then be carried over considerable distances by wind currents. wikipedia.orgmdpi.comcapes.gov.br It is eventually removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles). mdpi.com
Once in soil, BaP's strong affinity for organic carbon causes it to bind tightly to soil particles. wikipedia.orgca.gov This strong adsorption limits its mobility and leaching into groundwater, making the surface soil layer an effective barrier. tandfonline.com
Biotic and Abiotic Degradation Pathways of Benzo(a)pyrene in Environmental Media
In the environment, the concentration of benzo(a)pyrene available for uptake by organisms is influenced by various degradation processes. These pathways, both biotic and abiotic, break down the recalcitrant five-ring structure of BaP, affecting its persistence. acs.org
Microbial Degradation Mechanisms
Microbial degradation is a primary mechanism for the removal of PAHs from the environment. acs.orgmdpi.comresearchgate.net However, high-molecular-weight PAHs like BaP are known for their recalcitrance and resistance to microbial attack due to their chemical stability. mdpi.comconicet.gov.ar Nevertheless, a diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade BaP.
Bacterial Degradation: Numerous bacterial species have been identified that can break down BaP, often using it as a source of carbon and energy, though sometimes requiring a co-substrate. mdpi.comnih.gov The initial step in bacterial degradation typically involves enzymes like dioxygenases and monooxygenases, which introduce oxygen atoms into the aromatic ring structure, initiating its cleavage. researchgate.netpjoes.com Identified metabolites from bacterial degradation include cis-4,5-BaP-dihydrodiol, cis-7,8-BaP-dihydrodiol, and 4,5-chrysene-dicarboxylic acid, indicating ring fission at multiple positions. mdpi.comresearchgate.net
Table 1: Examples of Benzo(a)pyrene-Degrading Bacterial Strains
| Bacterial Strain/Consortium | Degradation Conditions & Efficiency | Reference |
|---|---|---|
| Pseudomonas aeruginosa PSA5 | Degraded 88% of 50 ppm BaP within 25 days. | mdpi.com |
| Rhodococcus sp. NJ2 | Degraded 47% of 50 ppm BaP within 25 days. | mdpi.com |
| Bacillus subtilis BMT4i | Degraded ~85% of 50 mg·L⁻¹ BaP (as sole carbon source) within 28 days. | mdpi.comnih.gov |
| Klebsiella pneumonia PL1 | Degraded ~56% of 10 mg·L⁻¹ BaP within 10 days. | mdpi.com |
| Rhizobium tropici CIAT 899 | Degraded 45% of 60 µg·mL⁻¹ BaP within 120 hours with co-substrates. | mdpi.com |
| Bacterial Consortium (Staphylococcus aureus LOP-9 & Stutzerimonas stutzeri LOBP-19A) | Degraded 99.62% of 1000 ppm BaP within 50 days. | jebas.org |
| Bacillus cereus | Degraded ~75% of 40 µmol·L⁻¹ BaP within 30 days. | nih.gov |
Fungal Degradation: Fungi, particularly white-rot fungi and certain soil filamentous fungi, are also effective degraders of BaP. conicet.gov.arnih.gov White-rot fungi like Phanerochaete chrysosporium and Stropharia coronilla produce powerful extracellular enzymes, such as manganese peroxidase, which can oxidize BaP. nih.gov Non-ligninolytic fungi, including species of Aspergillus, Paecilomyces, and Cladosporium, have also been shown to degrade BaP, typically through cometabolism where another carbon source is present. conicet.gov.aracademicjournals.org Fungal-bacterial co-cultures have been found to significantly enhance the degradation and mineralization of BaP compared to individual microbial cultures. asm.org
Photolysis and Chemical Oxidation
Abiotic processes also contribute significantly to the breakdown of benzo(a)pyrene in the environment.
Photolysis: Photodegradation is an important fate-determining process for BaP, particularly on surfaces like soil or in aquatic environments exposed to sunlight. ca.govresearchgate.net The chemical structure of BaP allows it to readily absorb UV light energy, making it susceptible to photolytic decomposition. iwaponline.com This process can be enhanced by the presence of oxygen and other chemical photosensitizers. researchgate.net The photolysis of BaP transforms it into more polar materials and can lead to the formation of various by-products, including benzo(a)pyrene-diones and diols. pjoes.comnih.gov The half-life of BaP due to photolysis on soil surfaces has been estimated to be around 38 days. researchgate.net
Chemical Oxidation: BaP can be degraded by chemical oxidants present in the environment. In water treatment processes, oxidants like ozone and chlorine effectively degrade BaP. ca.gov In the atmosphere, BaP adsorbed to particles reacts with ozone, hydroxyl radicals (•OH), and nitrogen oxides, with estimated half-lives ranging from minutes to days. ca.govcanada.ca In soil and water, reactions with reactive oxygen species like •OH and singlet oxygen (¹O₂) can lead to the formation of BaP-quinones as primary degradation products. acs.orgacs.org Studies have shown that chemical oxidation can serve as a pretreatment to make BaP more amenable to subsequent biological degradation. acs.orgnih.gov For instance, pretreatment with ozone or hydrogen peroxide was found to enhance the rate of microbial degradation. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Benzo a Pyrene 7 Sulfate
Comprehensive Elucidation of Underexplored Metabolic Pathways and Regiospecificity
While the formation of Benzo(a)pyrene-7-sulfate through the action of sulfotransferases (SULTs) is a known detoxification pathway, there are still underexplored facets of its metabolism. rroij.com Future research will likely focus on identifying the full spectrum of enzymes involved in its formation and further metabolism. The interplay between different cytochrome P450 (CYP) isozymes, such as CYP1A1 and CYP1B1, and various SULT isoforms in determining the rate and regiospecificity of sulfation is a critical area of inquiry. nih.gov For instance, while 3-hydroxybenzo[a]pyrene is a major phenolic metabolite, the specific factors governing the sulfation at the 7-position versus other positions on the B[a]P molecule require more detailed investigation. researchgate.net
Moreover, the potential for this compound to undergo further metabolic transformations is an area ripe for exploration. Research into whether this sulfated conjugate can be a substrate for other phase II enzymes or even be reactivated through desulfation could reveal novel bioactivation or detoxification pathways. Understanding the regiospecificity of these processes—why certain positions on the B[a]P molecule are preferentially sulfated—is crucial for predicting the ultimate biological fate and toxicological consequences of B[a]P exposure.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The application of advanced "omics" technologies is set to revolutionize our understanding of this compound. Metabolomics, the large-scale study of small molecules, can provide a global snapshot of the metabolic perturbations induced by B[a]P and its metabolites. rsc.orgrsc.orgiaea.org By analyzing the changes in the metabolome of cells or organisms exposed to B[a]P, researchers can identify novel metabolites and metabolic pathways influenced by sulfation. rsc.orgresearchgate.net This approach can help to place the formation and effects of this compound within the broader context of cellular metabolism. researchgate.net
Development of Novel Analytical Standards and Reference Materials for Conjugated Metabolites
A significant bottleneck in the study of conjugated metabolites like this compound is the lack of commercially available analytical standards and reference materials. researchgate.neteuropa.eu The synthesis of pure, well-characterized this compound is essential for the development and validation of sensitive and specific analytical methods. rsc.org Without these standards, it is challenging to accurately quantify the levels of this metabolite in biological samples and to definitively identify it in complex mixtures. uzh.ch
Future research efforts should prioritize the chemical synthesis and certification of this compound and other conjugated B[a]P metabolites. This will involve developing robust synthetic routes and comprehensive characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The availability of these standards will enable researchers to conduct more accurate pharmacokinetic studies, to assess human exposure levels through biomonitoring, and to perform in vitro experiments to elucidate the biological activity of this specific metabolite. rsc.orgnih.gov
Integration of Systems Biology and Predictive Modeling for this compound Dynamics
Systems biology approaches, which integrate experimental data with computational modeling, hold immense promise for predicting the dynamics of this compound in biological systems. rsc.org By constructing mathematical models of B[a]P metabolism, researchers can simulate the flow of metabolites through various pathways, including sulfation. These models can incorporate data from omics studies, enzyme kinetics, and in vitro experiments to create a comprehensive picture of how factors like genetic polymorphisms in SULT enzymes or co-exposures to other chemicals might influence the production and clearance of this compound. nih.gov
Predictive modeling can also be used to generate hypotheses about the biological effects of this metabolite. For example, models could be developed to predict the likelihood of this compound reaching target tissues and interacting with cellular macromolecules. This in silico approach can help to prioritize future experimental studies and to assess the potential risks associated with B[a]P exposure under different scenarios.
Expanded Comparative Studies Across Diverse Biological Systems and Organoids
To fully understand the role of this compound, it is crucial to conduct comparative studies across a wide range of biological systems. This includes investigating its formation and effects in different species, cell types, and tissues. nih.gov For example, studies in aquatic organisms have provided valuable insights into the metabolism of B[a]P and the formation of conjugated metabolites. researchgate.net
The use of advanced in vitro models, such as three-dimensional (3D) organoids, is a particularly exciting avenue for future research. cam.ac.uk Organoids derived from human tissues, such as the liver, lung, and intestine, can more accurately recapitulate the complex cellular architecture and metabolic capabilities of their in vivo counterparts compared to traditional 2D cell cultures. cam.ac.uk Studying the metabolism of B[a]P and the formation of this compound in these organoid models will provide more physiologically relevant data and enhance our ability to extrapolate findings to human health. cam.ac.uk
Research into Therapeutic or Preventive Interventions Targeting Sulfation Pathways
A deeper understanding of the sulfation of B[a]P could open up new avenues for therapeutic or preventive interventions. If this compound is found to be a key detoxification product, strategies to enhance its formation could be developed to reduce the carcinogenic risk of B[a]P. This could involve the use of dietary compounds or pharmacological agents that induce the expression or activity of the specific SULT isoforms responsible for its synthesis.
Conversely, if sulfation at the 7-position is found to lead to a more reactive or toxic metabolite, then inhibiting this pathway could be a beneficial strategy. Research into selective inhibitors of specific SULT isoforms could provide tools to modulate B[a]P metabolism and mitigate its adverse effects. nih.govresearchgate.net Such studies would need to be carefully designed to avoid unintended consequences, as SULT enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds.
Advanced Mechanistic Studies on DNA Adduct Formation and Repair of Sulfated Species
A critical question that remains to be answered is whether this compound can directly or indirectly lead to the formation of DNA adducts. While the primary pathway for B[a]P-induced DNA damage involves the formation of diol epoxides, the potential for sulfated metabolites to also contribute to genotoxicity cannot be ruled out. mdpi.com Future research should employ highly sensitive analytical techniques, such as accelerator mass spectrometry, to investigate whether this compound or its subsequent metabolites can form stable or unstable adducts with DNA.
Furthermore, if DNA adducts derived from sulfated B[a]P species are detected, it will be essential to study their repair. Understanding the efficiency and fidelity of the DNA repair pathways that recognize and remove these specific adducts will be crucial for assessing their mutagenic potential. mdpi.com These mechanistic studies will provide a more complete picture of the genotoxic risks associated with B[a]P exposure and the role that sulfation plays in this process.
Interdisciplinary Approaches to Assess Environmental-Biological Linkages of Sulfated Metabolites
The investigation into the environmental fate and biological significance of this compound and other sulfated polycyclic aromatic hydrocarbon (PAH) metabolites necessitates a convergence of multiple scientific disciplines. Understanding the complete journey of these compounds, from their formation in the environment to their ultimate biological impact, requires an integrated approach that bridges environmental science, chemistry, toxicology, and molecular biology. This interdisciplinary strategy is crucial for a comprehensive risk assessment and for developing future research directions.
A prime example of this interdisciplinary synergy is the study of the detoxification of Benzo[a]pyrene-7,8-dione, a genotoxic metabolite of Benzo(a)pyrene (B[a]P). Research has shown that this compound can be detoxified in human lung cells through sulfonation by sulfotransferases (SULTs). nih.gov This process leads to the formation of specific sulfated metabolites, namely 8-hydroxy-benzo[a]pyrene-7-O-sulfate and 7-hydroxy-benzo[a]pyrene-8-O-sulfate. nih.gov The identification and characterization of these metabolites were achieved through a combination of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
This research highlights the linkage between the biotransformation of a B[a]P metabolite and the specific enzymes responsible, such as SULT1A1, which is a major isoform in human lung cells. nih.gov Such findings are critical for understanding tissue-specific differences in metabolism and susceptibility to PAH-induced toxicity.
Furthermore, interdisciplinary studies are exploring the use of sulfated and other B[a]P metabolites as biomarkers of exposure and effect. For instance, studies in animal models have investigated the link between oral B[a]P exposure and the presence of its metabolites in serum, correlating them with biological effects like cognitive impairment. mdpi.com The metabolic pathway involves the formation of B[a]P-7,8-dihydrodiol, which can then be conjugated with sulfate (B86663), among other molecules, during phase II metabolism. mdpi.com
The development of sensitive analytical methods allows for the detection of these metabolites in various biological matrices, including urine, plasma, and tissues. oup.comresearchgate.net This analytical capability is fundamental to molecular epidemiology studies that aim to connect real-world environmental exposures to PAHs with health outcomes in human populations. nih.gov By measuring urinary metabolites, researchers can estimate an individual's internal dose of the parent compound. oup.com
The table below summarizes key research findings that exemplify the interdisciplinary approach to studying sulfated B[a]P metabolites.
| Research Focus | Key Findings | Disciplines Involved |
| Metabolite Identification and Characterization | Identification of 8-hydroxy-benzo[a]pyrene-7-O-sulfate and 7-hydroxy-benzo[a]pyrene-8-O-sulfate as products of B[a]P-7,8-dione detoxification by SULTs in human lung cells. nih.gov | Biochemistry, Analytical Chemistry, Toxicology |
| Biomarker Development | Assessment of hydroxylated B[a]P metabolites in serum as potential markers of neurotoxicity and cognitive impairment in mice exposed to B[a]P. mdpi.com | Toxicology, Neuroscience, Analytical Chemistry |
| Exposure Assessment | Use of urinary metabolites, including hydroxylated forms that can be sulfated, to quantify human exposure to PAHs from sources like tobacco smoke. oup.com | Environmental Health, Epidemiology, Analytical Chemistry |
| Metabolic Pathway Elucidation | Characterization of the role of specific sulfotransferase isoforms (e.g., SULT1A1, SULT1A3, SULT1E1) in the sulfonation of B[a]P catechols. nih.gov | Molecular Biology, Biochemistry, Toxicology |
| Environmental Fate and Transport | Studies on the degradation of B[a]P in the environment through processes like photooxidation and biodegradation, which precedes metabolic sulfation in organisms. ca.gov | Environmental Science, Microbiology |
Future research will likely focus on expanding the use of "omics" technologies, such as metabolomics and proteomics, to gain a more holistic view of the biological response to sulfated PAH metabolites. researchgate.net Integrated analysis of data from environmental monitoring, in vitro and in vivo toxicological studies, and human biomonitoring will be essential to fully elucidate the environmental-biological linkages of compounds like this compound and to inform public health strategies.
Q & A
Q. What are the optimal synthesis methods for Benzo(a)pyrene-7-sulfate, and how can its purity be validated?
To synthesize this compound, methods such as aromatic nucleophilic substitution (SNAr) can be employed, leveraging sulfonating agents like benzenesulfonyl chloride in alkaline conditions at controlled temperatures (<0°C) to minimize side reactions . Post-synthesis, purity validation requires:
- Size Exclusion Chromatography (SEC) with high-temperature settings (e.g., trichlorobenzene eluent) to determine molecular weight (Mn) and polydispersity .
- Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., decomposition onset at ~235°C) .
- Differential Scanning Calorimetry (DSC) to detect phase transitions and confirm crystallinity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Critical protocols include:
- Engineering controls : Class I Type B biosafety hoods and HEPA-filtered vacuums to prevent airborne exposure .
- Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection compliant with OSHA 29 CFR 1910.132 .
- Decontamination : Immediate showering after skin contact, segregated storage of contaminated clothing, and prohibition of eating/drinking in lab areas .
Q. How can researchers characterize the solubility and aggregation behavior of this compound?
- Solvent screening : Test solubility in non-polar (hexane) vs. polar solvents (chloroform, THF), noting branch alkyl chain modifications (e.g., 2-ethylhexyl) to enhance solubility .
- Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) to analyze film crystallinity and solvent-induced aggregation (e.g., planar vs. edge-on orientations) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the electronic properties of this compound?
- UV-Vis spectroscopy : Compare absorption spectra in solvents like chloroform (polar) vs. hexadecane (non-polar). Polar solvents induce red/blue shifts due to dipole-dipole interactions (e.g., 100 nm shifts observed in P4-S derivatives) .
- Computational modeling : Calculate dipole moments (e.g., 7.64 D for ssBTD vs. 3.02 D for ffBTD) to predict solvent stabilization energies .
- Temperature-dependent studies : Monitor HOMO/LUMO levels via cyclic voltammetry; e.g., P4-S shows higher HOMO (-5.21 eV) than P4-F (-5.45 eV) .
Q. How can researchers resolve contradictions in reported solubility and crystallinity data for this compound derivatives?
Q. What experimental designs are suitable for assessing the mutagenic potential of this compound compared to its parent compound, Benzo[a]pyrene (B[a]P)?
- In vitro assays : Use Ames tests with Salmonella typhimurium strains to compare mutation rates .
- Metabolic activation : Include liver S9 fractions to simulate metabolic conversion to reactive intermediates .
- Longitudinal studies : Expose model organisms (e.g., mice) during early-life stages and measure adult germline mutant frequencies via PCR .
Q. How can computational and experimental data be integrated to predict this compound’s environmental persistence?
- Quantum mechanical calculations : Simulate degradation pathways (e.g., hydrolysis rates) using DFT .
- High-throughput screening : Expose the compound to UV light, ozone, and microbial consortia, then quantify residuals via LC-MS .
Key Methodological Recommendations
- For mutagenicity studies, prioritize assays with metabolic activation to account for bioactivation pathways .
- Use hybrid experimental-computational approaches to resolve solvent-dependent electronic behaviors .
- Employ GIWAXS and DSC to address crystallinity contradictions in thin-film applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
